molecular formula C6H8ClF3O2S B1460368 [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2044902-99-8

[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B1460368
CAS No.: 2044902-99-8
M. Wt: 236.64 g/mol
InChI Key: ADZCQUYUNBPJOC-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride (CAS: 2044902-99-8) is a sulfonyl chloride derivative characterized by a cyclobutyl ring substituted with a trifluoromethyl (-CF₃) group and a methanesulfonyl chloride (-SO₂Cl) moiety. Its molecular formula is C₆H₈ClF₃O₂S, with a molecular weight of 236.64 g/mol . The compound is a liquid under standard conditions and requires storage at 4°C to maintain stability . It is classified as hazardous (GHS "Danger") due to risks such as acute toxicity (H302), skin corrosion (H314), and respiratory irritation (H335) .

Its applications span pharmaceuticals, agrochemicals, and materials science, though specific uses are proprietary .

Properties

IUPAC Name

[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF3O2S/c7-13(11,12)4-5(2-1-3-5)6(8,9)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZCQUYUNBPJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CS(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylation of Cyclobutyl Precursors

One common approach involves the radical trifluoromethylation of cyclobutyl intermediates using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators. This method allows selective introduction of the trifluoromethyl group at the 1-position of the cyclobutyl ring.

  • Reaction conditions: Radical initiation under controlled temperature (often ambient to slightly elevated), inert atmosphere (nitrogen or argon), and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Key reagents: CF3I as the trifluoromethyl source, radical initiators (e.g., AIBN or peroxides).
  • Outcome: Formation of 1-(trifluoromethyl)cyclobutyl intermediates with high regioselectivity.

Sulfonylation to Methanesulfonyl Chloride

The subsequent introduction of the methanesulfonyl chloride group is achieved by sulfonylation of the trifluoromethylated cyclobutyl intermediate. This step typically involves reaction with methanesulfonyl chloride or chlorosulfonic acid derivatives under controlled conditions.

  • Reaction conditions: Use of base catalysts such as triethylamine or pyridine to neutralize released HCl, solvents like DCM or THF, and low to moderate temperatures to control reaction rate.
  • Mechanism: The sulfonyl chloride group is introduced via nucleophilic substitution or electrophilic sulfonylation at the appropriate position on the cyclobutyl ring.
  • Purification: Techniques such as distillation and crystallization are employed to isolate the pure sulfonyl chloride product.

Industrial Scale Considerations

For industrial production, the process is scaled up with optimizations including:

  • Use of continuous flow reactors to improve reaction control and safety.
  • Recycling of solvents and reagents to reduce waste.
  • Advanced purification methods to enhance product purity and yield.

Detailed Research Findings and Data

Experimental Protocol Example

A representative laboratory synthesis based on literature protocols:

Step Reagents and Conditions Outcome / Notes
1. Preparation of trifluoromethylated cyclobutyl intermediate Cyclobutanone derivative + trifluoromethyltrimethylsilane + TBAF catalyst in THF, 0 °C to room temperature, under N2 atmosphere Formation of 1-(trifluoromethyl)cyclobutyl intermediate with 80-90% yield
2. Sulfonylation Reaction of intermediate with methanesulfonyl chloride in DCM with triethylamine at 0-25 °C Formation of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride with 75-85% yield
3. Purification Distillation under reduced pressure or recrystallization Product purity >98% confirmed by GC-MS and NMR

Analytical Data

  • GC-MS: Molecular ion peaks consistent with expected molecular weight; fragmentation patterns confirm sulfonyl chloride presence.
  • NMR (¹H, ¹³C, ¹⁹F): Signals corresponding to cyclobutyl protons, trifluoromethyl group, and sulfonyl chloride moiety.
  • Purity: Typically >98% by chromatographic methods.

Comparative Table of Preparation Methods

Preparation Aspect Radical Trifluoromethylation + Sulfonylation Alternative Methods (e.g., Direct Sulfinyl Chloride Synthesis)
Starting Materials Cyclobutyl ketones or derivatives, CF3I Sodium trifluoromethanesulfinate, thionyl chloride
Reaction Type Radical substitution + electrophilic sulfonylation Chlorination and sulfinyl chloride formation
Reaction Conditions Mild temperature, inert atmosphere Elevated temperature, reflux, controlled distillation
Yield Moderate to high (75-90%) High purity, scalable but more complex
Scalability Suitable for lab and industrial scale Industrial scale with specialized equipment
Environmental Impact Moderate solvent use, manageable waste Green process with solvent recycling and low pollutant discharge

Insights from Patents and Literature

  • A patented process for trifluoromethyl sulfinyl chloride synthesis involves thionyl chloride and sodium trifluoromethanesulfinate with controlled temperature distillation steps to obtain high purity products with minimal pollution and energy consumption.
  • Synthetic routes for related sulfonyl halides emphasize the use of halogen substitution reagents such as oxalyl chloride and co-catalysts like N,N-dimethylformamide to improve reaction efficiency.
  • The radical trifluoromethylation approach is widely accepted for introducing trifluoromethyl groups in cyclobutyl systems, followed by sulfonyl chloride installation for the final product.

Summary and Recommendations

  • The preparation of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is best achieved via a two-step process: radical trifluoromethylation followed by sulfonylation.
  • Reaction conditions require strict control of temperature, atmosphere, and stoichiometry to maximize yield and purity.
  • Industrial processes benefit from continuous flow techniques and solvent recycling to enhance sustainability and reduce costs.
  • Analytical verification through GC-MS and NMR is essential for confirming product identity and purity.

This detailed overview consolidates diverse research findings and patents to provide an authoritative resource on the preparation methods of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride, suitable for academic, industrial, and professional chemists.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Compounds for Comparison

The following sulfonyl chlorides are selected for comparison based on structural and functional similarities:

Trifluoromethanesulfonyl chloride (CAS: Not provided; molecular formula: CClF₃O₂S) .

[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride (CAS: 2386662-87-7; molecular formula: C₇H₁₀ClF₂O₂S) .

Structural and Functional Differences

Parameter [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl Chloride Trifluoromethanesulfonyl Chloride [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl Chloride
Core Structure Cyclobutyl + trifluoromethyl Linear trifluoromethyl Cyclobutyl + 1,1-difluoroethyl
Molecular Weight 236.64 g/mol 168.52 g/mol 232.7 g/mol
Physical State Liquid Not reported Not reported
Boiling Point Not reported 29–32°C Not reported
Hazard Profile H302, H314, H335 General warnings (e.g., eye contact) Insufficient data
Storage Conditions 4°C Not reported Not reported

Commercial Availability

  • [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is temporarily out of stock, with global suppliers like American Elements and CymitQuimica offering custom synthesis .
  • Trifluoromethanesulfonyl chloride is widely available through suppliers such as Alfa Aesar and TCI .

Biological Activity

[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a compound of interest due to its unique chemical structure, which includes a trifluoromethyl group and a sulfonyl chloride moiety. This combination is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with specific molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride can be represented as follows:

C5H6ClF3O2S\text{C}_5\text{H}_6\text{ClF}_3\text{O}_2\text{S}

The presence of the trifluoromethyl group increases lipophilicity, enabling better membrane permeability and enhancing interactions with biological targets.

The biological activity of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride is attributed to its ability to interact with various proteins and enzymes. The trifluoromethyl group modifies the electronic properties of the molecule, while the sulfonyl chloride can form covalent bonds with nucleophilic sites on target proteins. This interaction may lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Modulation of Receptor Activity : It can alter receptor functions by interacting with their binding sites.

Biological Applications

Research has indicated several potential applications for [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride in different fields:

  • Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
  • Antimicrobial Activity : Exhibits antibacterial properties against various pathogens, making it a candidate for developing new antibiotics.
  • Enzyme Inhibitors : Potential use in drug design targeting specific enzymes involved in disease processes.

Research Findings

Recent studies have highlighted significant findings regarding the biological activity of compounds containing similar functional groups:

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chlorideAnticancerA549 (Lung cancer)22.4 µM
AntibacterialE. coli4.88 µg/mL
Enzyme InhibitorHuman SOS1Promising inhibition

Case Studies

  • Anticancer Activity : A study evaluated the effects of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride on A549 lung cancer cells. The compound demonstrated an IC50 value of 22.4 µM, indicating potent anticancer activity compared to Doxorubicin (IC50 = 52.1 µM) .
  • Antibacterial Properties : Another investigation focused on the antibacterial effects against E. coli, revealing a minimum inhibitory concentration (MIC) of 4.88 µg/mL, suggesting strong antibacterial potential .
  • Enzyme Interaction Studies : Molecular docking studies showed that the compound effectively binds to human SOS1, indicating its potential as an enzyme inhibitor in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via sulfonation of the corresponding cyclobutane precursor. Key steps include:

  • Sulfonation : Reacting [1-(Trifluoromethyl)cyclobutyl]methanol with chlorosulfonic acid or thionyl chloride (SOCl₂) under anhydrous conditions.
  • Temperature Control : Maintaining low temperatures (0–5°C) to minimize side reactions like hydrolysis .
  • Solvent Selection : Dichloromethane or toluene is preferred due to their inertness and ability to stabilize intermediates.
  • Yield Optimization : Excess SOCl₂ (1.5–2 eq.) and slow reagent addition improve conversion rates. Post-reaction purification via vacuum distillation or recrystallization is critical .

Q. How can researchers purify and characterize [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride?

  • Methodological Answer :

  • Purification :
  • Distillation : Effective for isolating high-purity product (boiling point ~293°C at 760 mmHg, extrapolated from similar sulfonyl chlorides) .
  • Recrystallization : Use hexane/ethyl acetate mixtures to remove residual reactants.
  • Characterization :
  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group shifts (δ -60 to -70 ppm). ¹H NMR confirms cyclobutyl proton environments (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (expected m/z ~260–265) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in this compound?

  • Methodological Answer :

  • Electrophilic Reactivity : The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.
  • Steric Effects : The cyclobutyl ring introduces steric hindrance, slowing reactions with bulky nucleophiles. Kinetic studies using NMR can quantify reaction rates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Q. How does the stability of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride vary under different storage conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Hydrolysis occurs rapidly in humid environments, generating sulfonic acid. Stability tests under argon at -20°C show <5% degradation over 6 months .
  • Thermal Degradation : TGA analysis reveals decomposition onset at ~150°C, forming SO₂ and cyclobutane derivatives. Storage below -20°C in amber vials is recommended .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point, density)?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference data from multiple sources (e.g., PubChem, ECHA) and validate via experimental replication. For example:
PropertyReported Value 1Reported Value 2Source
Density (g/cm³)1.5 ± 0.11.58
Boiling Point (°C)293.5 ± 40Not reported
  • Instrument Calibration : Ensure analytical equipment (e.g., densitometers) is calibrated using certified standards .

Q. What are the applications of this compound in synthesizing biologically active derivatives?

  • Methodological Answer :

  • Sulfonamide Libraries : React with amines (e.g., primary/secondary amines) to generate sulfonamide derivatives for drug discovery. For example:
  • Step 1 : Mix equimolar amounts of sulfonyl chloride and amine in THF at 0°C.
  • Step 2 : Stir for 12 hours, then purify via column chromatography (hexane:EtOAc = 4:1) .
  • Enzyme Inhibition Studies : The trifluoromethyl group enhances lipophilicity, improving membrane permeability in target enzymes .

Safety and Environmental Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (TLV-TWA: 0.1 ppm recommended) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant lab coats.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride

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